molecular formula C18H26CaN4O6 B3343610 Probarbital calcium CAS No. 545-74-4

Probarbital calcium

Cat. No.: B3343610
CAS No.: 545-74-4
M. Wt: 434.5 g/mol
InChI Key: WZPJERQWVCHCKK-UHFFFAOYSA-L
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Description

Probarbital calcium is a barbiturate derivative with the molecular formula C₁₈H₂₆CaN₄O₆. It is known for its sedative, hypnotic, and anticonvulsant properties . Barbiturates like this compound act as central nervous system depressants and are used in various medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of probarbital calcium typically involves the reaction of barbituric acid derivatives with calcium salts. One common method is the reaction of 5-ethyl-5-phenylbarbituric acid with calcium chloride in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired calcium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through crystallization and filtration techniques to obtain high-purity this compound suitable for medical use .

Chemical Reactions Analysis

Types of Reactions

Probarbital calcium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced barbiturate derivatives .

Scientific Research Applications

Probarbital calcium has several scientific research applications:

Mechanism of Action

Probarbital calcium exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor at the GABAA receptor site. This binding enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a reduction in neuronal excitability. This mechanism is similar to other barbiturates and results in sedative and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Probarbital calcium is unique due to its specific calcium salt form, which may influence its solubility and bioavailability compared to other barbiturates. This unique form can affect its pharmacokinetic properties and therapeutic applications .

Properties

IUPAC Name

calcium;5-ethyl-2,6-dioxo-5-propan-2-ylpyrimidin-4-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H14N2O3.Ca/c2*1-4-9(5(2)3)6(12)10-8(14)11-7(9)13;/h2*5H,4H2,1-3H3,(H2,10,11,12,13,14);/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPJERQWVCHCKK-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N=C1[O-])C(C)C.CCC1(C(=O)NC(=O)N=C1[O-])C(C)C.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26CaN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276234
Record name Ipral calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545-74-4, 5628-27-3
Record name Probarbital calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipral calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROBARBITAL CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5L624QX2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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